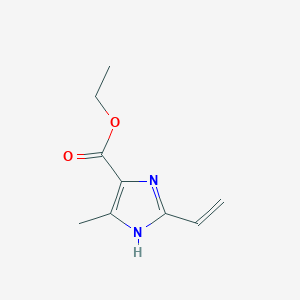
ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of imidazole, a heterocyclic organic compound. This compound is used in a variety of everyday applications .
Synthesis Analysis
The synthesis of substituted imidazoles, such as this compound, has seen significant advances in recent years . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a key component of functional molecules . The molecule has a molecular weight of 180.207 g/mol .Chemical Reactions Analysis
Imidazole derivatives, including this compound, are known to form coordination compounds with Co (2+) . These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .Applications De Recherche Scientifique
N-Heterocyclic Carbenes in Catalysis
N-heterocyclic carbenes (NHC), including imidazole derivatives, serve as versatile nucleophilic catalysts for transesterification/acylation reactions. These reactions are fundamental in organic synthesis, allowing for the efficient formation of esters and amides under mild conditions. Studies demonstrate that NHC catalysts can mediate acylation of alcohols with vinyl acetate, emphasizing the role of imidazole-based carbenes in facilitating these transformations at low catalyst loadings and room temperature, highlighting their efficiency and convenience for organic synthesis (Grasa, Kissling, & Nolan, 2002).
Synthesis of Thiazole Derivatives
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a compound structurally related to ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate, has been used as a precursor in the synthesis of thiazole derivatives. These syntheses involve Michael-like addition of secondary amines, leading to a variety of analogs. This demonstrates the versatility of vinyl-substituted imidazole and thiazole derivatives in synthesizing biologically relevant molecules (Kenneth M. Boy & J. Guernon, 2005).
Corrosion Inhibition
In the field of materials science, imidazole derivatives are explored as corrosion inhibitors for metals. Pyranpyrazole derivatives, for instance, have shown significant efficiency in protecting mild steel from corrosion, highlighting the potential of imidazole-based compounds in industrial applications such as the pickling process. The use of such inhibitors is crucial for extending the life of metal structures and components, underscoring the importance of research in this area (Dohare, Ansari, Quraishi, & Obot, 2017).
Photoswitchable Organocatalysis
Research into the catalytic activities of N-heterocyclic carbenes has led to the development of photoswitchable organocatalysis. This innovative approach allows the modulation of catalytic activities through exposure to light, providing a means to control reaction rates and outcomes with high precision. The work on 4,5-dithienylimidazolium salts demonstrates the potential of imidazole derivatives in developing responsive catalytic systems, which could revolutionize the way chemical reactions are conducted and controlled (Neilson & Bielawski, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate, also known as ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate or starbld0028306, forms coordination compounds with Co (2+) . These compounds inhibit photosynthetic electron flow and ATP-synthesis .
Mode of Action
The interaction of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate with its targets results in the inhibition of photosynthetic electron flow and ATP-synthesis . This suggests that the compound may act as a Hill reaction inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate is the photosynthetic electron transport chain . By inhibiting electron flow and ATP-synthesis, the compound disrupts the energy production in cells, which can have downstream effects on various cellular processes .
Pharmacokinetics
The compound is known to be a solid at room temperature . Its solubility in different solvents and its bioavailability in the body would need further investigation.
Result of Action
The molecular and cellular effects of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate’s action primarily involve the disruption of energy production in cells . By inhibiting the photosynthetic electron transport chain, the compound can potentially affect a wide range of cellular processes that rely on ATP for energy .
Action Environment
The action, efficacy, and stability of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s efficacy may vary depending on the concentration of Co (2+) in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s stability and action
Propriétés
IUPAC Name |
ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-7-10-6(3)8(11-7)9(12)13-5-2/h4H,1,5H2,2-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCCBGNNKLXMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
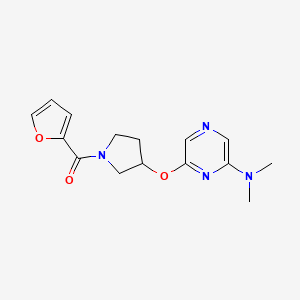
![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2713115.png)


![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)

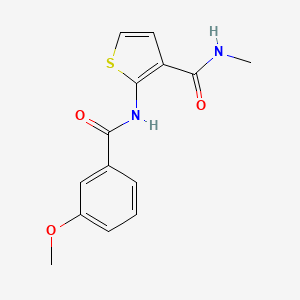
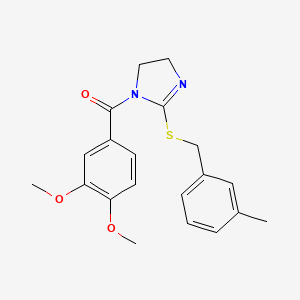
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2713126.png)
![8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)

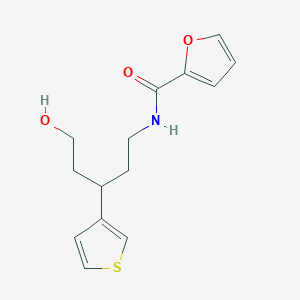
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2713136.png)
